molecular formula C20H16ClFN2OS B2803865 3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223989-99-8

3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2803865
CAS No.: 1223989-99-8
M. Wt: 386.87
InChI Key: RZXWWKKAQXDYDH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a nitrogen-containing spirocyclic compound with a 1,4-diazaspiro[4.4]non-3-ene-2-thione core. The molecule features a 4-chlorophenyl group at position 3 and a 4-fluorobenzoyl substituent at position 1 (Figure 1). Its CAS registry number is 899926-60-4, and it is cataloged under identifiers such as MFCD14735650, ZINC4890596, and BBL024631 .

Properties

IUPAC Name

[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2OS/c21-15-7-3-13(4-8-15)17-19(26)24(20(23-17)11-1-2-12-20)18(25)14-5-9-16(22)10-6-14/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXWWKKAQXDYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Diazaspiro Derivatives

Another structural variant, 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899926-57-9), expands the spiro ring system from [4.4] to [4.5]. The additional methylene group in the diazaspiro[4.5] system increases ring flexibility, which could influence puckering dynamics (see Section 2.3) and steric interactions .

Chalcone Derivatives with Similar Substituents

Chalcone derivatives such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) and (E)-1-(4-chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one (C2) share the 4-chlorophenyl motif but lack the spirocyclic thione core. These compounds exhibit cytotoxic activity against MCF7 breast cancer cells, with IC₅₀ values of 1,484.75 μg/mL (C1, inactive) and 100 μg/mL (C2, active). The presence of a conjugated enone system in chalcones versus the rigid spirocyclic scaffold in the target compound highlights divergent structure-activity relationships .

Conformational Analysis: Role of Spirocyclic Puckering

The puckering of the diazaspiro[4.4]non-3-ene ring is critical to its three-dimensional conformation. Cremer and Pople’s generalized puckering coordinates () define ring non-planarity through amplitude (q) and phase (φ) parameters. For a diazaspiro[4.4] system, the puckering amplitude is expected to differ from larger rings (e.g., [4.5]), influencing molecular packing in crystals or interactions with biological targets. Computational studies using programs like SHELXL () could quantify these differences, though specific data are absent in the evidence .

Data Tables

Table 1: Structural Comparison of Diazaspiro Derivatives

Compound Name CAS Number Spiro Ring System Substituents (Position) Key Identifiers
3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione 899926-60-4 [4.4] 4-ClPh (3), 4-FBz (1) MFCD14735650, ZINC4890596
3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione Not available [4.4] 4-BrPh (3), 4-FBz (1) N/A
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 899926-57-9 [4.5] 4-ClPh (3) MFCD02311200, ZINC4890585

Table 2: Cytotoxic Activity of Chalcone Derivatives ()

Compound ID Structure (Chalcone) IC₅₀/LC₅₀ (μg/mL) Activity Profile
C1 (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one 1,484.75 Inactive (no cytotoxicity)
C2 (E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one 100 Moderate activity
C3 (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one 100 Moderate activity
C4 (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one 100 Moderate activity

Research Implications and Gaps

While structural analogs of this compound highlight the role of halogen substitution and ring size, the absence of direct biological or crystallographic data for the target compound limits mechanistic insights. Future studies should prioritize:

  • Crystallographic analysis using SHELX suites () to resolve spirocyclic puckering parameters.
  • In vitro screening for cytotoxicity, leveraging lessons from chalcone derivatives ().
  • Computational modeling to compare electronic profiles with brominated and ring-expanded analogs.

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